6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride is a heterocyclic compound with notable pharmacological properties. Its molecular formula is , and it has a molecular weight of 264.11 g/mol. This compound is classified as a pyrrolopyridine derivative, which is significant in medicinal chemistry due to its potential biological activities.
The synthesis of 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride typically involves several steps:
Recent advancements have introduced one-pot synthesis methods that streamline the process, improving yield and efficiency .
The molecular structure of 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride can be represented using various notations:
InChI=1S/C9H9N3O2.2ClH/c10-3-5-12-8(13)6-2-1-4-11-7(6)9(12)14;;/h1-2,4H,3,5,10H2;2*1H
C1=CC2=C(C(=O)N(C2=O)CCN)N=C1.Cl.Cl
The structure features a bicyclic framework consisting of a pyrrole fused to a pyridine ring, with two carbonyl groups at positions 5 and 7, along with an aminoethyl substituent .
6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride exhibits versatility in chemical reactivity:
These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives.
The mechanism of action for 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride primarily involves its interaction with specific enzymes and receptors:
Understanding these mechanisms is crucial for optimizing its therapeutic applications.
The physical properties of 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride include:
Chemical properties include:
6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride has several applications in scientific research:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7